molecular formula C13H15NO4 B5716489 2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol

2-allyl-6-ethoxy-4-(2-nitrovinyl)phenol

Cat. No.: B5716489
M. Wt: 249.26 g/mol
InChI Key: ZREWPULZTFPUMX-VOTSOKGWSA-N
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Description

2-Allyl-6-ethoxy-4-(2-nitrovinyl)phenol is a phenolic derivative featuring three distinct substituents: an allyl group at position 2, an ethoxy group at position 6, and a 2-nitrovinyl group at position 4. Its molecular formula is C₁₃H₁₇NO₄ (calculated molecular weight: 275.28 g/mol). The compound’s structure combines electron-donating (allyl, ethoxy) and electron-withdrawing (nitrovinyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

2-ethoxy-4-[(E)-2-nitroethenyl]-6-prop-2-enylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-3-5-11-8-10(6-7-14(16)17)9-12(13(11)15)18-4-2/h3,6-9,15H,1,4-5H2,2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREWPULZTFPUMX-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CC=C)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs

Nitrovinyl-Substituted Phenols
  • 2-Nitro-4-((E)-2-nitrovinyl)phenol (F) Structure: Nitro group at position 2 and nitrovinyl at position 4. Activity: Demonstrated selective inhibition of Leishmania donovani promastigotes and amastigotes, attributed to the nitrovinyl group’s electrophilic reactivity .
Allyl-Substituted Phenols
  • 2-Allyl-4-methylphenol (CAS 6628-06-4) Molecular Formula: C₁₀H₁₂O Molecular Weight: 148.20 g/mol Properties: Lower molecular weight and simpler substituents (methyl instead of nitrovinyl/ethoxy) result in higher volatility and lower melting points (~143°C) .
  • Phenol, 4-ethyl-2-(2-propenyl) (CAS 58621-34-4) Structure: Ethyl and allyl groups at positions 4 and 2, respectively. Relevance: Highlights how alkyl/alkoxy substituents modulate hydrophobicity and solubility.
Amino-Nitrophenol Derivatives

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
2-Allyl-6-ethoxy-4-(2-nitrovinyl)phenol C₁₃H₁₇NO₄ 275.28 Allyl, ethoxy, nitrovinyl Not reported
2-Nitro-4-((E)-2-nitrovinyl)phenol (F*) C₈H₆N₂O₅ 210.14 Nitro, nitrovinyl Not reported
2-Allyl-4-methylphenol C₁₀H₁₂O 148.20 Allyl, methyl 143
2-Amino-4-nitrophenol C₆H₆N₂O₃ 154.12 Amino, nitro 143

Key Observations :

  • The target compound’s higher molecular weight and nitrovinyl group suggest reduced volatility compared to simpler allylphenols.

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